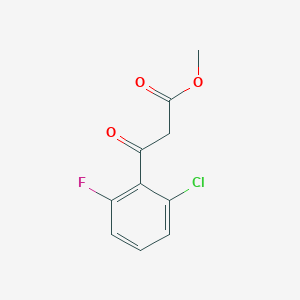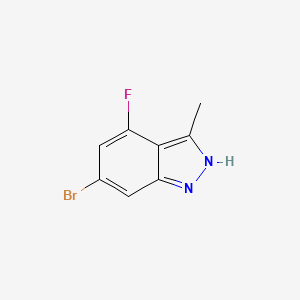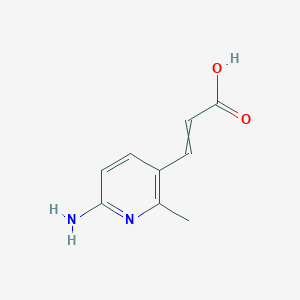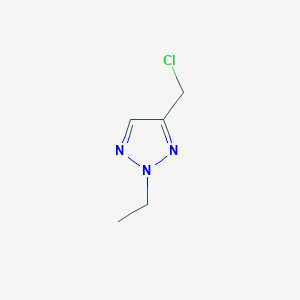![molecular formula C11H11NO3 B1375507 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-36-3](/img/structure/B1375507.png)
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a type of benzoxazine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In one study, a series of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides were designed, synthesized, and evaluated . The synthesis process involved the use of various chemical reactions and techniques .
Molecular Structure Analysis
The molecular structure of “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is complex, with various functional groups. The structure was characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions. The reactions involve the formation of various intermediates and the final product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are influenced by its molecular structure. The compound’s properties, such as its reactivity, stability, and solubility, are determined by the nature and arrangement of its functional groups .
科学的研究の応用
Application 1: Synthesis of Polybenzoxazines
- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in the synthesis of a new benzoxazine monomer, terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE), with bis-ester groups . This monomer is used to create polybenzoxazines, a type of phenolic resin with attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .
- Methods of Application: The monomer TMBE is synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The chemical structure of TMBE is characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
- Results or Outcomes: The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method . The dynamic mechanical analysis of PTMBE showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289°C, respectively, with a char yield of 27% at 800°C .
Application 2: Histone Deacetylase Inhibitors
- Summary of the Application: Compounds containing “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are used in the design, synthesis, and evaluation of novel histone deacetylase inhibitors . These inhibitors play a pivotal role in anticancer activity .
- Methods of Application: The compounds are synthesized and their inhibitory activity towards histone deacetylase is tested . Their impact on the cell cycle and apoptosis is also evaluated .
- Results or Outcomes: Compounds bearing the alkyl substituents seemed to be less potent than the benzyl-containing compounds in all biological assays . Some compounds were found to be the most active histone deacetylase inhibitors with IC50 of 1.498±0.020μM and 1.794±0.159μM, respectively . In terms of cytotoxicity and anticancer assay, these compounds also showed good activity with IC50 values in the micromolar range .
Application 3: TFA-catalyzed Synthesis
- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones . This method involves a tandem reaction of benzo [d]oxazoles with 2-oxo-2-arylacetic acids .
- Methods of Application: The synthesis is carried out under TFA catalysis . The efficiency of this transformation is demonstrated by compatibility with a wide range of functional groups .
- Results or Outcomes: The method provides a new pathway for the synthesis of 3-aryl-2H-benzo [b] [1,4]oxazin-2-ones .
Application 4: Synthesis of Aromatic Ester-Based Polybenzoxazine
- Summary of the Application: “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is used in the synthesis of a new aromatic ester-based polybenzoxazine . This polymer has excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .
- Methods of Application: The synthesis involves the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The chemical structure of the resulting monomer is characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
- Results or Outcomes: The cross-linked polybenzoxazine gave a transparent film through the thermal casting method . The dynamic mechanical analysis showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the polymer, which were 263 and 289°C, respectively, with a char yield of 27% at 800°C .
Safety And Hazards
将来の方向性
The future directions for research on “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” could include further exploration of its potential applications, particularly in the field of medicine. More studies are needed to fully understand its mechanism of action, potential therapeutic effects, and safety profile .
特性
IUPAC Name |
6-acetyl-8-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFQOZPVVPKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=O)N2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

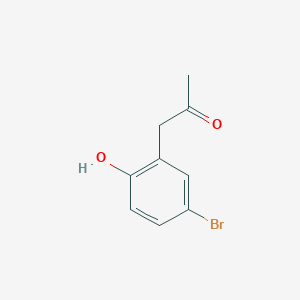
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)
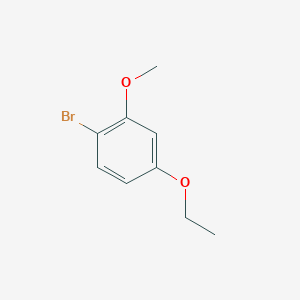
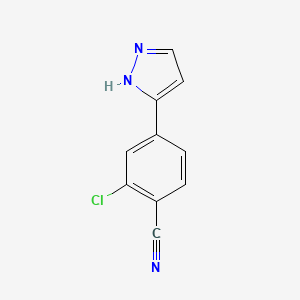
![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)
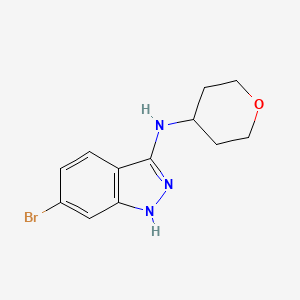
![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
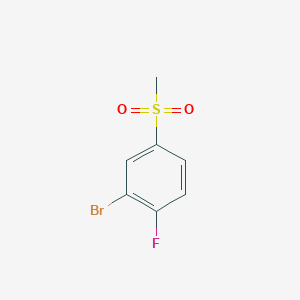
![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)
![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)
